Rintatolimod

Overview

Description

Rintatolimod (Ampligen®) is a synthetic double-stranded RNA (dsRNA) compound and a selective agonist of Toll-like receptor 3 (TLR3). It is designed to activate innate and adaptive immune responses while limiting excessive inflammatory cytokine production, making it a candidate for conditions with immune dysregulation or viral involvement . Clinically, it has been investigated for chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) and cancers such as pancreatic ductal adenocarcinoma (PDAC).

Preparation Methods

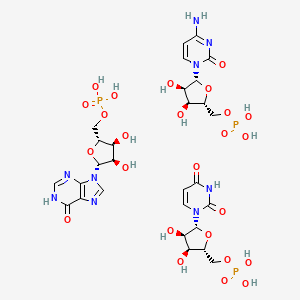

Rintatolimod is synthesized through a complex process involving the polymerization of inosinic acid, cytidylic acid, and uridylic acid. The synthetic route involves the formation of a homopolymer complex of 5’-inosinic acid with 5’-cytidylic acid and 5’-uridylic acid in a 1:1 ratio. The reaction conditions typically require precise control of temperature, pH, and the presence of specific catalysts to ensure the correct polymerization and formation of the desired double-stranded RNA structure .

Chemical Reactions Analysis

Rintatolimod undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized RNA derivatives, while reduction can result in the formation of reduced RNA products .

Scientific Research Applications

Treatment of Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME)

Rintatolimod has been extensively studied for its efficacy in treating CFS/ME. Clinical trials have demonstrated significant improvements in patients' exercise tolerance and overall well-being. Notably:

- Clinical Trials : Three major Phase II/III clinical trials (AMP-502, AMP-502 T, and AMP-516) have shown that this compound can improve exercise tolerance significantly compared to placebo, with a placebo-adjusted improvement of 21.3% in one trial .

- Safety Profile : The drug has been generally well-tolerated across various studies, with a consistent safety profile noted in both controlled and open-label trials .

Oncology Applications

This compound is being investigated for its potential synergistic effects in cancer treatment:

- Combination Therapy : Recent studies indicate that combining this compound with pembrolizumab (Keytruda) may enhance treatment outcomes in patients with recurrent ovarian cancer. In a Phase II trial, the combination yielded an objective response rate (ORR) of 45% and a clinical benefit rate (CBR) of 55% .

- Mechanism of Action : this compound activates the immune system to recognize and attack tumor cells, potentially improving the efficacy of existing cancer therapies .

Virology Research

This compound's antiviral properties are being explored, particularly its ability to enhance immune responses against viral infections:

- HIV Research : The compound has shown promise in inhibiting HIV replication, suggesting its utility as part of an antiviral regimen .

- Potential Against Other Viruses : There is ongoing research into its effectiveness against various viral pathogens, including those responsible for severe diseases like Ebola .

Clinical Trial Summary for this compound

| Study Name | Phase | Patient Population | Primary Endpoint | Results |

|---|---|---|---|---|

| AMP-502 | II/III | CFS/ME Patients | Exercise Tolerance Improvement | 21.3% improvement vs placebo |

| AMP-516 | II/III | CFS/ME Patients | Exercise Tolerance Improvement | Significant improvement observed |

| Ovarian Cancer Trial | II | Recurrent Ovarian Cancer Patients | Objective Response Rate | ORR: 45%, CBR: 55% |

Case Study: Efficacy in CFS/ME

In a multi-center study involving 234 patients with long-standing CFS/ME, this compound was administered intravenously at a dosage of 400 mg twice weekly. After 40 weeks, significant improvements were noted in exercise tolerance and overall health metrics compared to placebo groups . This study underscores the potential of this compound as a viable treatment option for severely affected individuals.

Case Study: Combination Therapy in Ovarian Cancer

A recent Phase II trial assessed the combination of this compound with pembrolizumab and cisplatin in patients with recurrent ovarian cancer. The trial demonstrated promising results with an ORR of 45%, indicating that this compound may enhance the efficacy of existing immunotherapies .

Mechanism of Action

Rintatolimod exerts its effects by stimulating the innate immune system, specifically through the activation of Toll-Like Receptor 3 (TLR3). This activation leads to the production of interferon and other cytokines that enhance the immune response. This compound also activates interferon-induced proteins that require double-stranded RNA for activity, such as 2’-5’ adenylate synthetase and protein kinase R. These molecular targets and pathways play a crucial role in the compound’s immunomodulatory and antiviral effects .

Comparison with Similar Compounds

Key Pharmacological Properties

- Mechanism : Binds to TLR3 on dendritic cells, B cells, epithelial cells, and natural killer (NK) cells, triggering interferon (IFN) signaling and RNase L-dependent antiviral pathways .

- Clinical Applications: CFS/ME: Improves exercise tolerance (e.g., treadmill endurance increased by 16.6% vs. 4.8% in placebo) and reduces symptom-related medication use . Pancreatic Cancer: Enhances peripheral B cell counts, prolonging median overall survival (19 vs. 12.5 months in controls) when used as maintenance therapy post-FOLFIRINOX .

- Safety Profile : Well-tolerated, with common adverse events including transient flu-like symptoms (e.g., chills, fatigue) and rare hypersensitivity reactions (Grade 1–2) .

Rintatolimod’s unique mechanism and clinical profile differentiate it from other TLR agonists, immunotherapies, and antiviral agents. Below is a detailed comparison:

TLR3 Agonists: this compound vs. Polyinosinic-Polycytidylic Acid (Poly I:C)

Key Insight: this compound’s structural modifications reduce systemic toxicity while retaining TLR3-mediated immunostimulation, enabling clinical utility .

Immunotherapies: this compound vs. Immune Checkpoint Inhibitors (e.g., Durvalumab)

Key Insight: this compound complements checkpoint inhibitors by priming the tumor microenvironment, addressing the immunosuppressive nature of cancers like PDAC .

Antiviral Agents: this compound vs. Interferon-α

Key Insight : this compound offers a safer alternative to direct IFN-α therapy, particularly for chronic conditions like CFS/ME .

Research Findings and Data Tables

Table 1. Efficacy in CFS/ME Clinical Trials

Table 2. Pancreatic Cancer Survival Outcomes

| Study | Regimen | Median OS (Months) | Hazard Ratio (95% CI) | Reference |

|---|---|---|---|---|

| LUMC Early Access Program | FOLFIRINOX + this compound | 19.0 | 0.51 (0.33–0.77) | |

| Matched Historical Controls | FOLFIRINOX alone | 12.5 | — |

Q & A

Q. Basic: What is the mechanistic basis of Rintatolimod's immunomodulatory activity?

This compound activates Toll-like receptor 3 (TLR3), a pathogen recognition receptor that detects double-stranded RNA, mimicking viral infection. This activation triggers dendritic cell maturation, cytokine production (e.g., interferons), and enhances antigen presentation, promoting cytotoxic T-cell responses against malignant or dysregulated cells . In pancreatic cancer, this mechanism synergizes with PD-L1 inhibitors (e.g., Durvalumab) to overcome immunosuppressive microenvironments .

Q. Advanced: How can clinical trial designs be optimized to evaluate this compound in treatment-resistant cancers?

Trials should prioritize biomarkers (e.g., tumor-infiltrating CD3+/CD8+ lymphocytes) to stratify patients likely to respond, as seen in pancreatic cancer studies . Phase Ib/II trials should use adaptive designs with endpoints like progression-free survival (PFS) and immune cell profiling. For combination therapies (e.g., with checkpoint inhibitors), factorial designs can isolate this compound's contribution while monitoring immune-related adverse events (irAEs) . Rigorous inclusion criteria (e.g., post-FOLFIRINOX patients) improve homogeneity .

Q. Basic: What validated endpoints assess this compound's efficacy in CFS/ME trials?

Primary endpoints include exercise tolerance (ET) measured via modified Bruce protocol, with ≥25% improvement considered clinically significant. Secondary endpoints include Karnofsky Performance Status (KPS), SF-36 vitality scores, and reduction in concomitant medication use. Baseline ET >9 minutes identifies responders .

Q. Advanced: How should contradictory evidence on this compound's efficacy be reconciled?

Contradictions (e.g., positive trials vs. systematic reviews ) require meta-analyses with individual patient data (IPD) to identify subgroup-specific effects. Sensitivity analyses should assess endpoint variability (e.g., ET thresholds) and publication bias. Predefined criteria for clinical relevance (beyond statistical significance) are critical .

Q. Advanced: What statistical methods address dose-response relationships in this compound trials?

ANCOVA models adjusting for baseline ET and repeated-measures ANOVA are recommended for longitudinal data. For dose optimization, Bayesian hierarchical models can incorporate efficacy-toxicity trade-offs. Post hoc analyses should correct for multiple comparisons (e.g., Bonferroni) to avoid false positives .

Q. Basic: Which preclinical models support this compound's antitumor immunity studies?

Murine pancreatic ductal adenocarcinoma (PDAC) models treated with TLR3 agonists show increased tumor-infiltrating lymphocytes and delayed progression. In vitro co-cultures of dendritic cells and T cells validate cytokine-driven T-cell activation .

Q. Advanced: How can patient stratification enhance this compound's outcomes in CFS/ME?

Stratify by baseline ET (>9 minutes) and immune profiling (e.g., NK cell function). Adaptive enrichment designs allow dynamic allocation of high-responder subgroups. Machine learning algorithms integrating multi-omics data (e.g., metabolomics, transcriptomics) may predict durability of response .

Q. Basic: What pharmacokinetic properties guide this compound dosing?

This compound is administered intravenously (400 mg twice weekly) due to poor oral bioavailability. Its short half-life (~2 hours) necessitates frequent dosing, but prolonged immune activation allows intermittent regimens. Renal clearance studies inform dose adjustments in impaired populations .

Q. Advanced: What multi-omics approaches elucidate this compound's mechanisms in immuno-oncology?

Single-cell RNA sequencing (scRNA-seq) of tumor microenvironments post-treatment identifies TLR3-driven gene signatures (e.g., CXCL10, ISG15). Proteomic profiling of serum cytokines (e.g., IFN-γ, IL-12) correlates with clinical response. Spatial transcriptomics maps immune cell infiltration patterns .

Q. Advanced: How do combination therapies impact this compound's safety in pancreatic cancer trials?

Combining this compound with Durvalumab increases irAE risks (e.g., colitis, pneumonitis). Phase Ib trials should use toxicity probability intervals (TPIs) to define maximum tolerated doses (MTDs). Real-world pharmacovigilance databases (e.g., FAERS) complement trial data for rare AE detection .

Methodological Guidance

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUXHTWUIVMBBY-JRJYXWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N9O25P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191952 | |

| Record name | Rintatolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38640-92-5 | |

| Record name | Rintatolimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38640-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rintatolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rintatolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.